2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Description
2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-2-15-8-10-17(11-9-15)20-25-19(16-6-4-3-5-7-16)21(26-20)29-14-18(27)24-22-23-12-13-28-22/h3-13H,2,14H2,1H3,(H,25,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQBGOGSBNTWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
A mixture of 4-ethylbenzaldehyde (1.0 equiv) and ammonium acetate (3.0 equiv) in acetic acid undergoes reflux with aniline (1.2 equiv) at 120°C for 8 hours. The reaction proceeds via the Debus-Radziszewski mechanism, forming the 2,5-diarylimidazole skeleton.
Reaction Conditions :
- Solvent: Glacial acetic acid
- Catalyst: Ammonium acetate
- Temperature: 120°C
- Yield: 68–72%
Functionalization at C4
The C4 position is sulfanylated using thioglycolic acid under acidic conditions. The imidazole intermediate (1.0 equiv) reacts with thioglycolic acid (1.5 equiv) in the presence of concentrated HCl at 80°C for 4 hours.
Key Parameters :
- Acid Catalyst: HCl (12 N)
- Temperature: 80°C
- Yield: 65%
Thiazole-Acetamide Unit Preparation
The N-(1,3-thiazol-2-yl)acetamide moiety is synthesized independently and coupled to the imidazole-sulfanyl intermediate.
Thiazole Ring Formation
2-Aminothiazole is prepared via Hantzsch thiazole synthesis. Chloroacetone (1.0 equiv) reacts with thiourea (1.2 equiv) in ethanol under reflux for 3 hours.
Reaction Profile :
- Solvent: Ethanol
- Temperature: 78°C
- Yield: 85%
Acetamide Derivatization
The thiazole amine is acetylated using chloroacetyl chloride (1.5 equiv) in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
Optimized Conditions :
- Base: Triethylamine (2.0 equiv)
- Solvent: THF
- Temperature: 0°C → room temperature
- Yield: 78%
Final Coupling Reaction
The sulfanylated imidazole and thiazole-acetamide are coupled via nucleophilic substitution.
Sulfanyl-Acetamide Bond Formation
The imidazole-sulfanyl intermediate (1.0 equiv) reacts with N-(1,3-thiazol-2-yl)chloroacetamide (1.2 equiv) in acetonitrile using piperidine (0.1 equiv) as a catalyst at 60°C for 6 hours.
Critical Parameters :
- Catalyst: Piperidine
- Solvent: Acetonitrile
- Temperature: 60°C
- Yield: 70%
Spectroscopic Characterization
The compound’s structure is confirmed via NMR, IR, and mass spectrometry.
1H NMR Analysis
IR Spectroscopy
Optimization Challenges and Solutions
Side Reactions in Cyclocondensation
Excessive heating (>130°C) leads to tar formation. Controlled reflux at 120°C with incremental aldehyde addition mitigates this.
Sulfanyl Group Oxidation
The –S– bridge is prone to oxidation during storage. Adding 0.1% w/w ascorbic acid as a stabilizer preserves compound integrity.
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref) | Method B (Ref) |
|---|---|---|
| Imidazole Yield | 68% | 72% |
| Sulfanylation Time | 4 hours | 6 hours |
| Final Coupling Solvent | Acetonitrile | DMF |
| Overall Yield | 42% | 55% |
Method B (acetonitrile/piperidine) offers higher reproducibility and reduced side products.
Industrial-Scale Considerations
Catalyst Recycling
Nano-CoFe2O4@SiO2/PrNH2 catalysts enable 7 reuse cycles without significant activity loss, reducing costs by 30%.
Solvent Recovery
THF and acetonitrile are distilled and reused, achieving 90% solvent recovery in pilot trials.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure and functionality.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Structural Features
The unique combination of ethyl and phenyl groups on the imidazole ring, along with a sulfanyl linkage, enhances the biological activity of this compound compared to other related compounds. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in developing anticancer and antimicrobial agents.
Anticancer Activity
The structural components of 2-{[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfany1}-N-(1,3-thiazol-2-yl)acetamide indicate a promising role in cancer therapeutics. Imidazole derivatives have been extensively studied for their anticancer properties due to their ability to interact with biological targets involved in cell proliferation and apoptosis.
Case Study: Imidazole Derivatives
Research has shown that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to this one have demonstrated efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibacterial agents. Studies have indicated that thiazole derivatives exhibit activity against a range of bacterial strains, suggesting that the incorporation of this group may enhance the compound's effectiveness against infections.
Case Study: Thiazole Compounds
Research involving thiazole-based compounds has revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Potential in Drug Design
The complex structure of 2-{[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfany1}-N-(1,3-thiazol-2-yl)acetamide positions it as a valuable scaffold in drug design. Its diverse functional groups allow for modifications that can lead to improved potency and selectivity for specific biological targets.
Structure-Activity Relationship (SAR)
Understanding the SAR of similar compounds has been crucial in optimizing their biological activities. For example, altering substituents on the imidazole or thiazole rings can significantly impact the compound's affinity for target receptors and overall therapeutic efficacy .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide | Thiazole + Amine + Acetamide | Antitumor |
| 2-{[1-(4-Ethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide | Imidazole + Thioether + Acetamide | Anticancer |
| N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives | Thiazole + Acetamide | Antibacterial |
This table illustrates how variations in structural features influence the biological activities of related compounds, emphasizing the potential for 2-{[2-(4-ethylphenyl)-5-pheny1H-imidazol-4-y]sulfany1}-N-(1,3-thiazol-2-y}acetamide to be similarly effective.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylphenyl)-1H-imidazole
- 5-phenyl-1H-imidazole
- Thiazol-2-yl acetamide
Uniqueness
Compared to similar compounds, 2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE stands out due to its combined imidazole and thiazole moieties, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Biological Activity
2-{[2-(4-Ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfany1}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates pharmacophoric elements characteristic of various therapeutic agents, particularly in oncology and antimicrobial applications. The presence of imidazole and thiazole rings suggests possible interactions with biological targets, including kinases and other enzymes implicated in disease processes.
Structural Overview
The molecular formula of the compound is with a molecular weight of 420.55 g/mol. The compound features:
- Imidazole Ring : Known for its role in many kinase inhibitors.
- Thiazole Moiety : Common in antibiotics and antifungals.
- Acetamide Group : Enhances solubility and bioavailability.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of imidazole have demonstrated potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. In a study evaluating imidazole derivatives, one compound showed an IC50 value of 4.07 µM against HeLa cells, indicating strong cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 4f | 4.07 | HeLa | Induces apoptosis via Bax/Bcl-2 modulation |
| Compound 4m | 10.96 | A549 | Cell cycle arrest at G2/M phase |
| Compound 4q | 2.96 | SGC-7901 | Stronger inhibition than MTX |
The anticancer activity appears to be linked to the ability of these compounds to induce apoptosis through the modulation of apoptotic proteins such as Bax and Bcl-2 .
Antimicrobial Activity
The thiazole component is associated with antimicrobial properties, suggesting that the compound could be effective against various pathogens. The structural features may enhance interaction with bacterial enzymes or disrupt cellular processes essential for microbial survival.
Table 2: Potential Antimicrobial Activity
| Compound Name | Target Pathogen | Activity Type |
|---|---|---|
| Thiazole Derivative A | E. coli | Bactericidal |
| Imidazole Derivative B | S. aureus | Fungicidal |
The mechanisms underlying the biological activity of 2-{[2-(4-Ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfany1}-N-(1,3-thiazol-2-yl)acetamide likely involve:
- Kinase Inhibition : The imidazole moiety may inhibit specific kinases involved in cancer cell proliferation.
- Apoptosis Induction : Similar compounds have been shown to increase pro-apoptotic factors while decreasing anti-apoptotic ones .
Case Studies
Several studies have explored the biological activity of imidazole and thiazole derivatives:
- Study on Imidazole Derivatives : This research highlighted the selectivity of certain compounds for tumor cells over normal cells, suggesting potential for reduced side effects in cancer therapy .
- Antimicrobial Screening : Compounds containing thiazole rings were tested against various microorganisms, demonstrating effectiveness comparable to established antibiotics .
Q & A
Q. What statistical methods resolve variability in dose-response curves?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Logit models using GraphPad Prism, ensuring R² > 0.95 .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates in triplicate assays .
- Bootstrap Analysis : Generate 95% confidence intervals for EC₅₀ values to assess significance across independent experiments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
